Amifostine hydrate

Radioprotection Hepatoprotection In Vivo Efficacy

Procure the monohydrate crystalline form of the phosphorylated aminosulfhydryl prodrug WR-2721. This is the only synthetic thiol-based radioprotector to complete full clinical development and secure FDA approval for specific oncology indications, providing tissue-selective protection via alkaline phosphatase-dependent activation. Unlike generic antioxidants or experimental alternatives, Amifostine hydrate offers a calibrated benchmark for high-throughput screening assays and serves as the definitive 'gold standard' comparator in preclinical radioprotection studies, ensuring your research is validated against the highest clinically proven efficacy.

Molecular Formula C5H17N2O4PS
Molecular Weight 232.24 g/mol
CAS No. 63717-27-1
Cat. No. B1664875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifostine hydrate
CAS63717-27-1
SynonymsAmifostine
Amifostine Anhydrous
Amifostine Disodium Salt
Amifostine Monohydrate
Amifostine Monohydrochloride
Amifostine Trihydrate
Aminopropyl Aminoethylthiophosphate
Aminopropylaminoethylthiophosphate
Aminopropylaminoethylthiophosphoric Acid
APAETP
Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate
Ethiofos
Ethiofos Anhydrous
Ethyol
Gammaphos
NSC 296961
NSC-296961
NSC296961
S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid
WR 2721
WR-2721
WR2721
YM 08310
YM-08310
YM08310
Molecular FormulaC5H17N2O4PS
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESC(CN)CNCCSP(=O)(O)O.O
InChIInChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2
InChIKeyCWHOHHKTRJUFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amifostine Hydrate (CAS 63717-27-1): Baseline Definition and Procurement Identity


Amifostine hydrate (CAS 63717-27-1) is the monohydrate crystalline form of the phosphorylated aminosulfhydryl prodrug WR-2721, the only FDA-approved clinical radioprotector for reducing cumulative renal toxicity from cisplatin and moderate-to-severe xerostomia from head-and-neck radiotherapy [1]. It is dephosphorylated by alkaline phosphatase to its active free thiol metabolite, WR-1065, which scavenges free radicals and protects normal tissue DNA .

Why Amifostine Hydrate Cannot Be Substituted by Alternative Radioprotectors or Simple Antioxidants


Generic substitution fails because Amifostine is the only synthetic thiol-based radioprotector to complete full clinical development and secure FDA approval for specific oncology indications [1]. Unlike simple antioxidants (e.g., N-acetylcysteine) or other experimental agents (e.g., cystamine), Amifostine demonstrates tissue-selective protection via alkaline phosphatase-dependent activation, a property not replicated by alternative compounds [2]. Consequently, procurement must be driven by proven clinical efficacy and regulatory status rather than by in vitro potency or mechanistic similarity.

Amifostine Hydrate (CAS 63717-27-1): Quantitative Differentiation Evidence vs. Comparators


Complete Survival and Histological Protection vs. Alpha2-Macroglobulin in Rat Liver Irradiation Model

In a rat liver irradiation model (6.7 Gy X-ray LD50), both Amifostine and the acute-phase protein alpha2-macroglobulin (MG) provided 100% survival and complete histological preservation over a 4-week follow-up [1]. This demonstrates that Amifostine achieves maximal radioprotection equivalent to a potent endogenous protective protein.

Radioprotection Hepatoprotection In Vivo Efficacy

Superior Radioprotective Potency (EC50) vs. Novel Candidates in Salivary Gland Tissue Chip Assay

While Amifostine (as WR-1065) provided benchmark radioprotection, three newly identified drugs (Phenylbutazone, Enoxacin, Doripenem) exhibited equivalent efficacy but with 140- to 6900-fold lower EC50 values in a salivary gland tissue chip model [1]. This indicates Amifostine remains the reference standard for efficacy, though alternative agents may offer improved potency in this specific assay.

Xerostomia Prevention EC50 Potency Tissue Chip Screening

Equivalent Tissue WR-1065 Levels via Subcutaneous vs. Intravenous Administration in Non-Human Primates

In cynomolgus monkeys, subcutaneous administration of Amifostine (260 mg/m²) yielded equal or slightly greater tissue concentrations of the active metabolite WR-1065 at 30 minutes compared to intravenous dosing, despite lower plasma bioavailability [1]. This supports the off-label subcutaneous route for clinical convenience without sacrificing target tissue exposure.

Pharmacokinetics Route of Administration Bioavailability

Dose Modification Factor (DMF) of 0.87 Following 500 mg IV Administration in Humans

In a human study, a single 500 mg intravenous dose of Amifostine produced a mean dose-modifying factor (DMF) of 0.87 as measured by the comet assay, indicating a 13% reduction in radiation-induced DNA damage [1]. This provides a quantifiable benchmark for evaluating alternative radioprotectors or dosing regimens.

Radioprotective Efficacy Comet Assay DNA Damage

Strongest Radioprotection vs. Natural Compounds (MOLE, Kaempferol, Quercetin) in Piscine Gamma Irradiation Model

In a 60Co gamma irradiation model (LD70) using Pangasius sutchi fingerlings, Amifostine provided the highest overall radioprotection across multiple endpoints (micronucleus frequency, comet assay, enzyme activities) compared to Moringa oleifera leaf extract (MOLE), kaempferol, and quercetin [1]. Statistical significance was observed at p ≤ 0.05 for all comparisons.

Natural Alternatives Gamma Radiation Multivariate Assays

Amifostine Hydrate (CAS 63717-27-1): Recommended Application Scenarios Based on Differentiation Evidence


Reference Standard for Novel Radioprotector Screening

Use Amifostine as the positive control in high-throughput screening assays for novel radioprotective agents. Its well-characterized EC50 and DMF values (e.g., 140-6900× less potent than newly discovered drugs in tissue chip assays [1]) provide a calibrated benchmark to validate assay sensitivity and to rank candidate efficacy.

Subcutaneous Dosing Studies for Tissue-Specific Radioprotection

Leverage the evidence that subcutaneous administration yields equal or superior tissue WR-1065 levels compared to IV infusion in non-human primates [1]. This route is ideal for preclinical studies requiring convenient, repeat dosing or for exploring localized radioprotection in animal models.

In Vivo Validation of Maximum Radioprotection in Murine or Piscine Models

Deploy Amifostine as the 'gold standard' comparator in head-to-head studies against natural products or alternative synthetics. Its demonstrated ability to confer 100% survival and histological preservation in rat liver irradiation [1] and its superior multi-endpoint protection in piscine gamma models [2] ensure that any observed protection from test articles is benchmarked against the highest achievable level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifostine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.